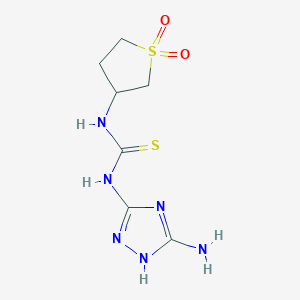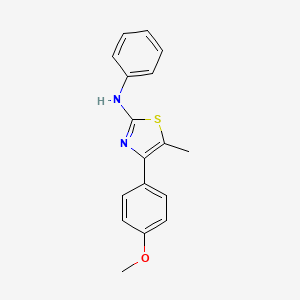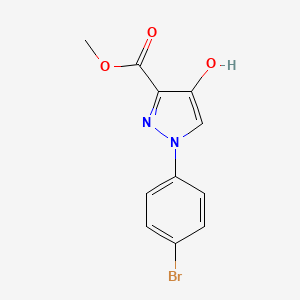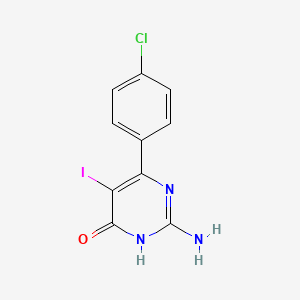![molecular formula C11H10ClN3O B12114570 Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- CAS No. 1152504-13-6](/img/structure/B12114570.png)
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and a 2-(2-pyridinyl)ethoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of 2-chloropyrazine with 2-(2-pyridinyl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Industry
Industrially, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(2-methoxyphenyl)pyrazine
- 2-Chloro-3-(2-methoxybenzyl)pyrazine
- 4-Chloro-2-(2-pyridinyl)pyrimidine
Uniqueness
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is unique due to the presence of both a chlorine atom and a 2-(2-pyridinyl)ethoxy group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1152504-13-6 |
|---|---|
Fórmula molecular |
C11H10ClN3O |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2 |
Clave InChI |
UMSRBFRTUBCVNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)

![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)


